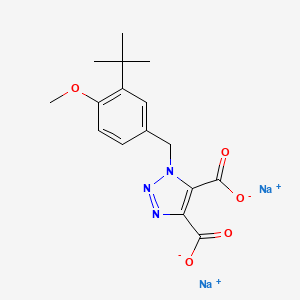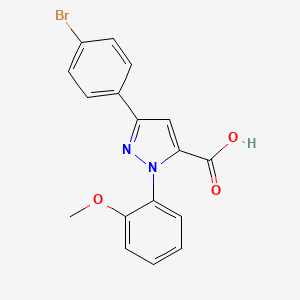
Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is notable for its unique structural features, which include a triazole ring substituted with a tert-butyl group, a methoxybenzyl group, and two carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Substitution Reactions: The tert-butyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions may require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carboxylate groups, potentially yielding triazoline derivatives or alcohols.
Substitution: The tert-butyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, triazoline derivatives.
Substitution Products: Various substituted triazole derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The triazole ring is a common motif in bioconjugation chemistry, enabling the attachment of biomolecules for various applications.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it could interact with specific enzymes or receptors, modulating their activity through binding interactions. The triazole ring and carboxylate groups are key functional elements that contribute to its reactivity and binding properties.
類似化合物との比較
Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: Lacks one carboxylate group, potentially altering its reactivity and binding properties.
Sodium 1-(3-(tert-butyl)-4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but with a phenyl group instead of a benzyl group, which may affect its steric and electronic properties.
Uniqueness: The presence of both tert-butyl and methoxybenzyl groups, along with two carboxylate groups, makes Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate unique. These structural features confer specific reactivity and binding characteristics, distinguishing it from other triazole derivatives.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
特性
CAS番号 |
764652-73-5 |
|---|---|
分子式 |
C16H17N3Na2O5 |
分子量 |
377.30 g/mol |
IUPAC名 |
disodium;1-[(3-tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H19N3O5.2Na/c1-16(2,3)10-7-9(5-6-11(10)24-4)8-19-13(15(22)23)12(14(20)21)17-18-19;;/h5-7H,8H2,1-4H3,(H,20,21)(H,22,23);;/q;2*+1/p-2 |
InChIキー |
CCWHCPQVDFVCNZ-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)CN2C(=C(N=N2)C(=O)[O-])C(=O)[O-])OC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015721.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12015725.png)
![4-{(5E)-4-oxo-5-[(2E)-3-phenyl-2-propenylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12015728.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015736.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12015738.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12015747.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015752.png)


![2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12015764.png)

![[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015778.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thi opheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12015786.png)
